molecular formula C7H10ClN3O2 B13524623 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride

Cat. No.: B13524623
M. Wt: 203.62 g/mol
InChI Key: KTSKGTCBPDKGEU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminoethane with glyoxal in the presence of hydrochloric acid, leading to the formation of the imidazo[1,5-a]pyrazine ring system. The reaction is usually carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions in biological systems and makes it a valuable building block in synthetic chemistry .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2,(H,11,12);1H

InChI Key

KTSKGTCBPDKGEU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC(=C2CN1)C(=O)O.Cl

Origin of Product

United States

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